1-(dimethyl-4H-1,2,4-triazol-3-yl)piperazine dihydroiodide
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Overview
Description
1-(dimethyl-4H-1,2,4-triazol-3-yl)piperazine dihydroiodide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It’s known that the interaction of a compound with its target can lead to changes in cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
The compound’s interaction with its targets can influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cell lines , and antimicrobial activities against certain microorganisms .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . .
Biochemical Analysis
Biochemical Properties
It is known that the unique structure of the triazole ring makes its derivatives easily bind with a variety of enzymes and receptors in biological systems . This suggests that 1-(dimethyl-4H-1,2,4-triazol-3-yl)piperazine dihydroiodide may interact with a wide range of biomolecules, potentially influencing various biochemical reactions .
Cellular Effects
Preliminary studies suggest that related compounds may inhibit the proliferation of certain cancer cells by inducing apoptosis
Molecular Mechanism
It is known that the triazole nucleus can increase the solubility of the ligand and significantly improve the pharmacological profile of the drug
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dimethyl-4H-1,2,4-triazol-3-yl)piperazine dihydroiodide typically involves the reaction of dimethyl-1,2,4-triazole with piperazine in the presence of hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Dimethyl-1,2,4-Triazole: This is achieved by reacting hydrazine with acetic acid and formaldehyde to form the triazole ring.
Reaction with Piperazine: The dimethyl-1,2,4-triazole is then reacted with piperazine in the presence of hydroiodic acid to form the dihydroiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-(dimethyl-4H-1,2,4-triazol-3-yl)piperazine dihydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
1-(dimethyl-4H-1,2,4-triazol-3-yl)piperazine dihydroiodide has several scientific research applications:
Medicinal Chemistry: It is used in the development of antifungal and antimicrobial agents due to its ability to inhibit the growth of various pathogens.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Industrial Applications: It is used in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural properties.
Dimethyl-1,2,4-Triazole: A precursor in the synthesis of the target compound.
Piperazine Derivatives: Compounds containing the piperazine ring, used in various pharmaceutical applications.
Uniqueness
1-(dimethyl-4H-1,2,4-triazol-3-yl)piperazine dihydroiodide is unique due to its combination of the triazole and piperazine rings, which confer specific chemical and biological properties. This uniqueness makes it valuable in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
1-(4,5-dimethyl-1,2,4-triazol-3-yl)piperazine;dihydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5.2HI/c1-7-10-11-8(12(7)2)13-5-3-9-4-6-13;;/h9H,3-6H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWVGFYDBNIWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)N2CCNCC2.I.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17I2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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